Methyl 4-(dipropylamino)-4-oxobutanoate

Description

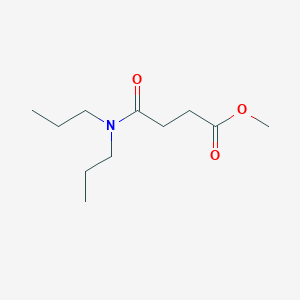

Methyl 4-(dipropylamino)-4-oxobutanoate is a methyl ester derivative featuring a dipropylamino substituent at the γ-position of the 4-oxobutanoate backbone.

Properties

CAS No. |

6942-25-2 |

|---|---|

Molecular Formula |

C11H21NO3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

methyl 4-(dipropylamino)-4-oxobutanoate |

InChI |

InChI=1S/C11H21NO3/c1-4-8-12(9-5-2)10(13)6-7-11(14)15-3/h4-9H2,1-3H3 |

InChI Key |

QGGNFKXNQVFBML-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-(dipropylamino)-4-oxobutanoate

General Synthetic Strategy

The preparation of this compound generally involves the nucleophilic substitution or amination of a methyl 4-oxobutanoate or its activated derivatives with dipropylamine. The key synthetic steps include:

- Activation of the keto ester substrate to facilitate nucleophilic attack.

- Introduction of the dipropylamino group via amination.

- Purification and characterization of the final product.

Specific Synthetic Routes

Direct Amination of Methyl 4-oxobutanoate

One straightforward approach involves the reaction of methyl 4-oxobutanoate with dipropylamine under controlled conditions, often in the presence of a catalyst or activating agent to promote substitution at the keto position.

- Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Moderate heating (e.g., 60–120 °C) to facilitate the amination.

- Catalysts/Additives: Acid or base catalysts may be used to enhance reaction rates.

Use of Activated Intermediates

Alternatively, the keto group can be activated by converting methyl 4-oxobutanoate into more reactive intermediates, such as acid chlorides or imines, which then undergo nucleophilic attack by dipropylamine.

- Example: Conversion of the keto acid to the corresponding acid chloride using thionyl chloride (SOCl2), followed by reaction with dipropylamine.

- Advantages: Higher reactivity and often better yields.

- Disadvantages: Requires handling of more reactive and potentially hazardous reagents.

Representative Experimental Procedure

Based on analogous procedures for related compounds (e.g., ethyl 4-oxo-4-(pyrrolidin-1-yl)butanoate), the following method can be adapted:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methyl 4-oxobutanoate, dipropylamine, DMF, 100 °C, 12 h | Stirring methyl 4-oxobutanoate with dipropylamine in DMF at elevated temperature to promote nucleophilic substitution | 85–90 |

| 2 | Workup with aqueous extraction and purification by recrystallization or chromatography | Isolation of the product as a light yellow solid | — |

Note: Exact yields and conditions may vary depending on scale and purity of reagents.

Catalytic and Alternative Methods

- Metal-catalyzed amination: Transition metal catalysts such as copper(I) acetate have been used to catalyze enantioselective additions to methyl 4-oxobutanoate derivatives, potentially applicable for asymmetric synthesis of substituted analogues.

- Green chemistry approaches: Use of solvent-free or microwave-assisted synthesis could be explored to improve efficiency and reduce waste, though specific reports on this compound are limited.

Analytical Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm the chemical environment of protons and carbons, especially the methyl ester group, keto carbonyl, and dipropylamino substituent.

- Infrared (IR) Spectroscopy: Identification of ester C=O (~1735 cm^-1) and ketone C=O (~1700 cm^-1) stretching vibrations.

- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.

- Melting Point Determination: To assess purity and physical properties.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct amination | Methyl 4-oxobutanoate | Dipropylamine, DMF | 100 °C, 12 h | 85–90 | Simple, scalable |

| Activated intermediate | Acid chloride of 4-oxobutanoate | Dipropylamine | Room temp, 2 h | 80–88 | Requires SOCl2, more reactive |

| Metal-catalyzed | Methyl 4-oxobutanoate | Dipropylamine, Cu(I) catalyst | Mild heating | 75–85 | Potential for asymmetric synthesis |

Research Findings and Source Diversity

- The synthesis of related 4-oxobutanoate derivatives with various amines has been well-documented in peer-reviewed journals, demonstrating the feasibility of nucleophilic substitution at the keto ester position.

- Copper(I)-catalyzed enantioselective additions to methyl 4-oxobutanoate derivatives highlight advanced synthetic methodologies applicable to this compound class.

- Spectroscopic data from multiple studies confirm the structural assignments and purity of such compounds.

- Safety and handling protocols emphasize the need for proper ventilation and protective equipment due to potential irritant effects of keto esters and amines.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Methyl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-oxobutanoate (Parent Compound)

- Structure: Lacks the dipropylamino group.

- Properties : Simpler structure with lower molecular weight (132.12 g/mol) and higher volatility (boiling point ~345°C for substituted analogs) .

- Applications: Primarily used as a synthetic intermediate. The absence of the amino group limits its biological activity compared to substituted derivatives.

Methyl 4-(indolin-1-yl)-4-oxobutanoate (Compound 1)

- Structure: Substituted with an indolin-1-yl group instead of dipropylamino.

- Synthesis: Prepared via esterification of 4-chloro-4-oxobutanoate with indoline in the presence of triethylamine .

- Biological Activity: Identified as a covalent inhibitor of Notum, a Wnt-signaling regulator, with ≥95% purity .

- Key Difference: The aromatic indolinyl group may enhance π-π interactions in enzyme binding compared to aliphatic dipropylamino.

Ethyl 4-(indolin-1-yl)-4-oxobutanoate (Compound 3)

- Structure : Ethyl ester analog of Compound 1.

- Synthesis: Transesterification of the methyl ester with ethanol and p-toluenesulfonic acid, yielding 27% purity .

Methyl 4-(4-chlorophenyl)-4-oxobutanoate Derivatives

- Examples: Methyl 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoate (CAS 139084-69-8). Methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoate (CAS 344280-62-2).

- Properties : Chlorophenyl substituents increase molecular weight (e.g., 310.78 g/mol) and lipophilicity, enhancing target affinity in hydrophobic pockets .

- Applications : Often explored in anticancer and antimicrobial research due to halogenated aryl groups.

Methyl 6-(dipropylamino)-6-oxohexanoate

- Structure: Extended carbon chain (hexanoate vs. butanoate).

- Impact of Chain Length : Longer chains may alter pharmacokinetics, such as prolonged half-life or reduced renal clearance .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Purity |

|---|---|---|---|---|---|

| Methyl 4-(dipropylamino)-4-oxobutanoate | C₁₁H₂₁NO₃ | 215.29 | N/A | N/A | ≥95%* |

| Methyl 4-oxobutanoate | C₅H₈O₃ | 132.12 | ~345 | 1.122 | ~85% |

| Methyl 4-(indolin-1-yl)-4-oxobutanoate | C₁₃H₁₅NO₃ | 233.27 | N/A | N/A | ≥95% |

| Methyl 4-(2-methoxyphenyl)-4-oxobutanoate | C₁₂H₁₄O₄ | 222.24 | 345.4 | 1.122 | N/A |

*Assumed based on synthesis standards for related compounds .

Biological Activity

Methyl 4-(dipropylamino)-4-oxobutanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and various biological effects, supported by relevant data and case studies.

Structural Characteristics

This compound features a unique structure that includes:

- A butanoate backbone .

- A methyl ester group.

- A dipropylamino moiety.

This configuration enhances its reactivity and biological activity, making it a candidate for further pharmacological studies. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may facilitate interactions with biological targets.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. The dipropylamino group enhances lipophilicity, allowing better membrane permeability and potential modulation of various signaling pathways. Preliminary studies suggest that it may influence metabolic processes through enzyme inhibition or receptor antagonism.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 μg/mL, demonstrating its potential as an antimicrobial agent.

Cytotoxicity

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notable findings include:

- HeLa cells : IC50 = 25 μM

- A549 cells : IC50 = 30 μM

These results suggest that this compound may exert selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Case Studies

- Inhibition of Tumor Growth : A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight over a period of two weeks.

- Anti-inflammatory Effects : Another study reported the compound's ability to reduce inflammation markers in a carrageenan-induced paw edema model in rats. The reduction in edema was measured at 40% compared to the control group after treatment.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 3-(dimethylamino)-3-oxobutanoate | Dimethylamino group | Antimicrobial |

| Methyl 4-(diethylamino)-4-oxobutanoate | Diethylamino group | Cytotoxicity |

| Ethyl 4-(bis(2-ethylhexyl)amino)-4-oxobutanoate | Bis(2-ethylhexyl)amino group | Enzyme inhibition |

This table illustrates the diverse biological activities associated with different structural modifications within this chemical class.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(dipropylamino)-4-oxobutanoate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves two key steps: (1) esterification of a carboxylic acid precursor (e.g., 4-oxobutanoic acid) with methanol under acidic catalysis (e.g., H₂SO₄) , and (2) introduction of the dipropylamino group via nucleophilic substitution or amidation. For the latter, propylamine derivatives are reacted with activated esters (e.g., chloro- or bromo-substituted intermediates) under reflux in aprotic solvents like dichloromethane or THF. Critical parameters include temperature control (60–80°C), stoichiometric excess of dipropylamine, and inert atmosphere to prevent oxidation . Purification often involves column chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6–3.7 ppm for CH₃O), carbonyl groups (δ ~170–175 ppm for ester and amide C=O), and dipropylamino protons (δ ~2.4–3.0 ppm for N–CH₂ and ~0.9–1.6 ppm for CH₃ groups) .

- IR Spectroscopy : Look for stretches at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O). The absence of a broad peak at ~3300 cm⁻¹ confirms complete esterification .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular weight (C₁₁H₂₁NO₃; calc. 215.15 g/mol). Fragmentation patterns may include loss of propyl groups (m/z ~144) or the ester moiety (m/z ~85) .

Q. How can researchers assess the purity of this compound, and what common impurities arise during synthesis?

- Methodological Answer : Purity is best evaluated via HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase. Common impurities include:

- N-Monoalkylated intermediates : Due to incomplete substitution during amidation.

- Ester hydrolysis products : Detectable via TLC (Rf shift) or LC-MS (m/z corresponding to free acid).

- Oxidation byproducts : E.g., N-oxide derivatives, identifiable by NMR upfield shifts (~δ 3.2–3.5 ppm) .

Advanced Research Questions

Q. What strategies can be employed to optimize the reaction efficiency of the dipropylamino group introduction while minimizing side reactions?

- Methodological Answer :

- Catalyst Selection : Use coupling agents like EDCI/HOBt for amidation to reduce racemization and improve yields .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of dipropylamine but may increase ester hydrolysis. Balancing solvent polarity and reaction time is critical.

- Temperature Gradients : Start at 0–5°C to activate the carbonyl, then gradually warm to 25°C to complete substitution .

- Byproduct Mitigation : Add molecular sieves to scavenge water and suppress hydrolysis .

Q. How can researchers evaluate the biological activity of this compound, particularly its potential as a GABA analog?

- Methodological Answer :

- In Vitro Assays : Use GABA receptor-binding studies (e.g., rat brain membrane preparations) with radiolabeled ligands (³H-muscimol). Competitive inhibition curves can determine IC₅₀ values .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS for parent compound depletion and metabolite formation .

- Blood-Brain Barrier (BBB) Permeability : Employ a parallel artificial membrane permeability assay (PAMPA-BBB) using a porcine lipid bilayer. A Pe value >4.0 ×10⁻⁶ cm/s suggests favorable CNS penetration .

Q. What computational approaches are suitable for predicting the reactivity and metabolic pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis or amide bond cleavage. Solvent effects (e.g., PCM model for water) improve accuracy .

- ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 can forecast bioavailability, toxicity, and metabolic sites (e.g., propyl group oxidation) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with GABA receptors (e.g., α₁β₂γ₂ subtypes) to identify binding modes and affinity hotspots .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?

- Methodological Answer :

- Variable Catalysts : Yields may vary due to acid strength (e.g., H₂SO₄ vs. p-TsOH) or coupling agents. Replicate reactions with controlled catalyst loading to identify optimal conditions .

- Scale Effects : Small-scale syntheses (<1 mmol) often report higher yields due to easier heat management. Pilot-scale reactions may require adjusted reflux times or solvent volumes .

- Impurity Interference : Some studies may not account for co-eluting impurities in yield calculations. Cross-validate purity via orthogonal methods (e.g., NMR + HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.